BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: 3-Chloro-4-methoxy-
phenpropylamine

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

(3-Chloro-4-
Compound Name:
methoxyphenyl)propylamine

CAS No.: 99177-60-3

Cat. No.: B1385844

Get Quote

\ J

Document Type: Chemical Entity Guide & Synthetic Protocol Subject: 3-(3-Chloro-4-
methoxyphenyl)propan-1-amine Classification: Substituted Phenylpropylamine / Phenol Ether

Chemical Identity & Nomenclature

Precise nomenclature is the bedrock of chemical reproducibility. The term "Phenpropylamine”
IS a non-systematic trivial name that typically refers to the straight-chain

-isomer (3-phenylpropylamine). It must be rigorously distinguished from the

-methyl series (amphetamines) to avoid pharmacological conflation.

Core Identifiers
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Parameter Specification
IUPAC Name 3-(3-Chloro-4-methoxyphenyl)propan-1-amine
Common Name 3-Chloro-4-methoxy-phenpropylamine

Chemical Formula

Molecular Weight 199.68 g/mol

COclccc(CCC(N))cclCl (Check: This is the
SMILES alpha-isomer) Corrected SMILES
(Linear):COc1c(Cl)cc(CCCN)ccl

) 3-Chloro (electron-withdrawing), 4-Methoxy
Key Substituents )
(electron-donating)

Structural Visualization (Nomenclature Map)

The following diagram elucidates the structural components and the numbering priority used to
derive the IUPAC name.
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Figure 1: Structural deconstruction of 3-(3-Chloro-4-methoxyphenyl)propan-1-amine.

Click to download full resolution via product page

Critical Distinction: Isomer Ambiguity

In drug development, "Phenpropylamine™ can be ambiguously used. It is vital to distinguish
between:

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1385844/docs?utm_src=pdf-body-img#technical-monograph-3-chloro-4-methoxy-phenpropylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385844?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The Linear Isomer (Topic of this guide): 3-(3-Chloro-4-methoxyphenyl)propan-1-amine.
(Resembles Hydrocinnamylamine).

e The Branched Isomer (Amphetamine class): 1-(3-Chloro-4-methoxyphenyl)propan-2-amine.
(Resembles 3-Chloro-4-methoxyamphetamine).

Note: The synthesis and pharmacology below focus strictly on the linear propyl variant (

), as implied by standard IUPAC conventions for "propylamine" versus
"isopropylamine.”

Synthetic Protocols

The synthesis of 3-phenylpropylamines is distinct from the nitro-aldol condensation used for
phenethylamines. The introduction of the 3-carbon spacer requires a chain extension strategy.

Retrosynthetic Analysis

The most robust route utilizes the Heck Reaction or a Knoevenagel Condensation followed by
reduction. We will focus on the Knoevenagel-Reduction pathway as it avoids expensive
palladium catalysts and uses the commercially available 3-Chloro-4-methoxybenzaldehyde.

Pathway: Aldehyde

Cinnamic Acid/Nitrile
Saturated Nitrile/Amide

Amine.

Workflow Diagram
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Precursor:
3-Chloro-4-methoxybenzaldehyde

-CO2, -H20

Step 1: Knoevenagel Condensation
(Cyanoacetic Acid + Pyridine)

Intermediate:
3-(3-Chloro-4-methoxyphenyl)acrylonitrile

Reduction of C=C and C=N

Step 2: Selective Reduction
(NaBH4 / LiAIH4)

Target:
3-(3-Chloro-4-methoxyphenyl)propan-1-amine

Figure 2: Synthetic route via Knoevenagel Condensation and Reduction.

Click to download full resolution via product page
[1]

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere
(Argon/Nitrogen).
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Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylonitrile

This step extends the carbon chain and installs the nitrogen precursor.

e Reagents:

o

3-Chloro-4-methoxybenzaldehyde (1.0 eq)[2][3]

o

Cyanoacetic acid (1.1 eq)

o

Pyridine (Solvent/Base)

[¢]

Piperidine (Catalytic amount)

» Procedure:
o Dissolve the aldehyde and cyanoacetic acid in pyridine.
o Add catalytic piperidine.
o Reflux at 100-110°C for 4-6 hours. Evolution of

indicates decarboxylation is proceeding.

o Workup: Pour the reaction mixture into ice-cold dilute HCI (to neutralize pyridine). The
solid acrylonitrile derivative will precipitate.

o Purification: Recrystallize from Ethanol/Water.
o Checkpoint: Verify structure via H-NMR (Look for vinylic protons at
6.0-7.5 ppm).

Step 2: Reduction to the Amine

Reducing both the alkene and the nitrile requires a strong reducing agent.
e Reagents:

o Lithium Aluminum Hydride (
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) (4.0 eq)

o Anhydrous THF or Diethyl Ether

e Procedure:

[e]

Prepare a suspension of

in anhydrous THF at 0°C.

o Add the acrylonitrile intermediate (dissolved in THF) dropwise to control the exotherm.
o Allow to warm to room temperature, then reflux for 12-24 hours.

o Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LAH), then 15%
NaOH (1 eq), then water (3 eq).

o Filter the granular precipitate.

o Isolation: Acidify filtrate with HCI to form the amine hydrochloride salt, or evaporate solvent
to obtain the freebase oil.

Pharmacological & Structural Implications (SAR)

The 3-Chloro-4-methoxy substitution pattern is a well-known pharmacophore in medicinal
chemistry, influencing metabolic stability and receptor affinity.

Structure-Activity Relationship (SAR) Table
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Feature Pharmacological Effect

Mechanistic Insight

3-Chloro Group Metabolic Blockade

Inhibits ring hydroxylation at
the 3-position; increases
lipophilicity (LogP), enhancing
Blood-Brain Barrier (BBB)

penetration.

4-Methoxy Group H-Bond Acceptance

Provides an interaction point
for serine residues in
transporter pockets (e.g.,
SERT/DAT).

Propyl Spacer Selectivity Shift

Unlike the ethyl spacer

(Phenethylamines

5HT2A agonism), the propyl
spacer often shifts activity
toward reuptake inhibition or

purely metabolic substrates.

Biological Context

While the 2-carbon analog (Phenethylamine) is associated with psychedelics (e.g., the 2C-C

family), the 3-carbon phenpropylamine scaffold is frequently found in:

¢ Metabolic Probes: Used to study Monoamine Oxidase (MAO) kinetics, as the extra carbon

alters the oxidation rate compared to tyramine/dopamine.

o Transporter Ligands: Extended chain analogs often act as weak inhibitors of serotonin

(SERT) or norepinephrine (NET) transporters rather than direct releasers.

Safety & Handling

Hazard Class: Irritant / Potential Neurotoxin.

» Handling: All synthesis steps involving

must be performed in a fume hood behind a blast shield.
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+ Storage: The freebase amine is sensitive to

(carbamate formation). Store as the Hydrochloride (HCI) salt in a desiccator at -20°C.

o Emergency: In case of skin contact, wash with polyethylene glycol 400 (if available) or
copious water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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